tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
Tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound that features a unique azabicyclohexane structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate can be achieved through various methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted azabicyclohexane derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:
Biology: The compound’s derivatives can be used in the design of biologically active molecules, including enzyme inhibitors and receptor agonists.
Industry: The compound can be used in the development of new materials with specific structural and functional properties.
Mechanism of Action
The mechanism by which tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects involves its ability to act as a conformationally constrained scaffold. This rigidity allows it to interact with specific molecular targets, such as enzymes and receptors, in a highly selective manner. The compound’s unique structure enables it to mimic the s-trans conformational bias expected for oligomers of disubstituted carboxylic acids, thereby influencing the folding and stability of peptides .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane: This compound is a precursor to conformationally constrained β-amino acids and shares a similar azabicyclohexane structure.
8-azabicyclo[3.2.1]octane: This scaffold is central to the family of tropane alkaloids and displays a wide array of biological activities.
Uniqueness
Tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific stereochemistry and the presence of a tert-butyl group, which enhances its stability and solubility. Its rigid structure makes it particularly valuable in the synthesis of bioactive molecules with defined secondary structures.
Properties
IUPAC Name |
tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-6-4-7(12)8(6)11/h6-8H,4-5,11H2,1-3H3/t6-,7-,8?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDURHAWUZLLLY-GCJDJSOWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403766-80-2 |
Source
|
Record name | rac-tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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